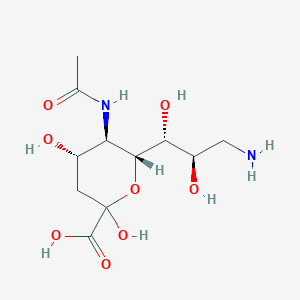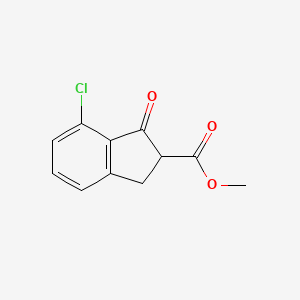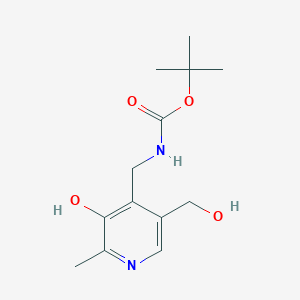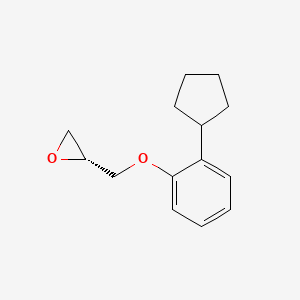
ent-Tedizolid Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tedizolid phosphate is an antibiotic belonging to the oxazolidinone class. It inhibits bacterial protein synthesis and is effective in treating certain Gram-positive bacterial infections . It is marketed under the brand name Sivextro . Tedizolid phosphate is a prodrug that is converted to tedizolid, the active moiety .
Molecular Structure Analysis
Tedizolid phosphate has a molecular formula of C17H16FN6O6P and an average molecular weight of 450.323 . It is a small molecule .Chemical Reactions Analysis
Tedizolid displays linear pharmacokinetics with good tissue penetration . In in vitro susceptibility studies, tedizolid exhibits activity against the majority of Gram-positive bacteria . It is four-fold more potent than linezolid and has the potential to treat pathogens less susceptible to linezolid .Physical And Chemical Properties Analysis
Tedizolid phosphate has a molecular weight of 450.32 and is soluble in DMSO at 22 mg/mL . It is available in both oral tablet and powder for intravenous injection forms .Aplicaciones Científicas De Investigación
Prevention of Cisplatin-Induced Hearing Loss
- Summary of Application: Tedizolid Phosphate (Ted) has been found to prevent hearing loss induced by cisplatin, a clinical anti-tumor drug. Cisplatin is widely used to treat solid tumors but can damage cochlear hair cells, leading to irreversible hearing loss .
- Methods of Application: The protective effect of Ted was evaluated using a cochlear hair cell line (HEI-OC1), mouse cochlear explants, zebrafish, and adult mice. The mechanism of action of Ted was explored using RNA sequencing analysis .
- Results: Ted showed a strong protective effect on hair cell loss induced by cisplatin in zebrafish and mouse cochlear explants. When administered systemically, it protected mice from cisplatin-induced hearing loss. Antitumor studies showed that Ted had no effect on the antitumor activity of cisplatin both in vitro and in vivo .
Treatment of Ventilated Gram-Positive Hospital-Acquired or Ventilator-Associated Bacterial Pneumonia
- Summary of Application: Tedizolid Phosphate has been evaluated for the treatment of gram-positive ventilated hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) .
- Methods of Application: In a randomized, noninferiority, double-blind, global phase 3 trial, patients were randomized to receive intravenous tedizolid phosphate 200 mg once daily for 7 days or intravenous linezolid 600 mg every 12 hours for 10 days .
- Results: Tedizolid was noninferior to linezolid for day 28 all-cause mortality in the treatment of gram-positive ventilated HABP/VABP. However, noninferiority of tedizolid for investigator-assessed clinical response at test of cure was not demonstrated .
Treatment of Methicillin-Resistant Staphylococcus Aureus (MRSA)
- Summary of Application: Tedizolid Phosphate has been used to treat patients with MRSA risk factors, such as previous MRSA bacteremia, previous hospitalization, ongoing renal impairment and previous vancomycin treatment .
- Methods of Application: The patient was treated empirically with tedizolid phosphate 200 mg IV once daily .
- Results: The patient responded to therapy, with a decrease in erythema by Days 2–3 and a normalization of WBC count (9.0 × 10 9 /L) and immature neutrophil bands (10%), at which point the wound fluid was reported as culture positive for MRSA .
Safety And Hazards
Tedizolid phosphate is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .
Propiedades
Número CAS |
1835340-19-6 |
|---|---|
Nombre del producto |
ent-Tedizolid Phosphate |
Fórmula molecular |
C₁₇H₁₆FN₆O₆P |
Peso molecular |
450.32 |
Sinónimos |
(5S)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






